molecular formula C21H28N2O B160578 4,4'-Bis(diethylamino)benzophenone CAS No. 90-93-7

4,4'-Bis(diethylamino)benzophenone

Cat. No.: B160578
CAS No.: 90-93-7
M. Wt: 324.5 g/mol
InChI Key: VYHBFRJRBHMIQZ-UHFFFAOYSA-N
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Description

4,4’-Bis(diethylamino)benzophenone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C₂₁H₂₈N₂O. It is a benzophenone derivative characterized by the presence of two diethylamino groups attached to the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bis(diethylamino)benzophenone can be synthesized through the reaction of N,N-diethyl aniline with phosgene. Another method involves the oxidation of N,N-diethyl aniline . The reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Bis(diethylamino)benzophenone is often carried out in large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(diethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bis(diethylamino)benzophenone is unique due to its specific diethylamino groups, which enhance its solubility and photoreactivity compared to similar compounds. This makes it particularly effective in applications requiring high UV absorption and radical generation .

Properties

IUPAC Name

bis[4-(diethylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHBFRJRBHMIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059014
Record name Methanone, bis[4-(diethylamino)phenyl]-
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Other Solid
Record name Methanone, bis[4-(diethylamino)phenyl]-
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CAS No.

90-93-7
Record name 4,4-Bis(diethylamino)benzophenone
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Record name Methanone, bis(4-(diethylamino)phenyl)-
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Record name 4,4'-Bis(diethylamino)benzophenone
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Record name Methanone, bis[4-(diethylamino)phenyl]-
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Record name Methanone, bis[4-(diethylamino)phenyl]-
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Record name 4,4'-bis(diethylamino)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 4,4'-Bis(diethylamino)benzophenone (Michler's ethyl ketone) is C21H28N2O, and its molecular weight is 324.46 g/mol. []

A: Yes, studies have used various spectroscopic techniques to characterize this compound. These include UV/Vis spectroscopy to study its solvatochromic properties, [] FTIR to analyze its presence in polymer matrices, [, ] and 1H NMR for structural confirmation. []

A: Research has shown that incorporating this compound as a functional group into polybutadienes significantly alters their rheological behavior. [] This modification influences the polymers' viscoelastic properties, making them suitable for applications requiring specific mechanical characteristics. []

A: Yes, studies have successfully incorporated this compound as a photoinitiator in the fabrication of three-dimensional biodegradable structures using a triblock copolymer containing poly(ε-caprolactone-co-trimethylene carbonate) and poly(ethylene glycol). [, ]

A: this compound serves as an effective photoinitiator in various polymerization reactions. It has been successfully utilized in the photopolymerization of acrylates in PMMA films, demonstrating enhanced polymerization rates when combined with specific sulfonium borate initiators. []

A: Research focusing on benzophenone derivatives as visible-light photoinitiators found that the number of ketone units and the position of diphenylamine electron-donating groups significantly affect their photochemical behavior. [] Introducing diketone units and modifying the substitution pattern from para to meta led to a red-shift in absorption maxima and enhanced molar extinction coefficients, ultimately improving their efficiency as photoinitiators. []

A: Studies have shown that incorporating specific donor groups onto the benzophenone backbone significantly influences the photochemical properties of the resulting derivatives. For instance, replacing the dimethylamino groups in Michler's ketone with piperidine, morpholine, or piperazine rings alters the solvatochromic behavior and UV/Vis absorption characteristics, which directly impacts their performance as photoinitiators. []

A: While this compound oxime (EMKO) coatings demonstrate the ability to detect methanesulfonyl chloride vapor at low concentrations when immobilized on silica supports, their stability is limited to less than one day at 25°C. [] This highlights the need for further research into enhancing the long-term stability of these sensing coatings for practical applications.

A: Researchers employ various analytical techniques to detect and quantify this compound. These include high-performance liquid chromatography with diode array detection (HPLC-DAD) for analyzing its presence in food packaging materials, [] gas chromatography coupled with mass spectrometry (GC-MS) for confirmation and migration studies, [, ] and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate quantification in complex matrices like Tenax®. []

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